molecular formula C24H20F2N2O B5996074 1-benzyl-N-(2,4-difluorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-(2,4-difluorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B5996074
M. Wt: 390.4 g/mol
InChI Key: DISYLZQSIRUWPD-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,4-difluorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the indole class of chemicals. Indoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes a benzyl group, difluorophenyl group, and a carboxamide functional group attached to an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2,4-difluorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the indole core.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2,4-difluorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole core or benzyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-benzyl-N-(2,4-difluorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,4-difluorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • 1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide

Uniqueness

1-benzyl-N-(2,4-difluorophenyl)-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its specific combination of functional groups and its indole core structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-benzyl-N-(2,4-difluorophenyl)-2,3-dimethylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2O/c1-15-16(2)28(14-17-6-4-3-5-7-17)23-11-8-18(12-20(15)23)24(29)27-22-10-9-19(25)13-21(22)26/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISYLZQSIRUWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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